N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-butan-2-yl-3-ethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)12-7-8-13(17-4)11(6-2)9-12/h7-10,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVTLWVXOCRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Methodology
Nitration and Reduction
The synthesis typically begins with nitration of benzene to nitrobenzene using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 50–60°C. Subsequent reduction to aniline employs iron (Fe) and hydrochloric acid (HCl) under reflux conditions (80–90°C, 2–3 h), achieving yields >85%.
Sulfonation
Aniline undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C to form 4-aminobenzenesulfonic acid. This step requires strict temperature control to minimize polysulfonation byproducts.
Alkylation
The sulfonic acid intermediate is alkylated sequentially with sec-butyl bromide and ethyl bromide. Sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 8–12 h facilitates dual alkylation, introducing both sec-butyl and ethyl groups with 70–75% efficiency.
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | +15% vs. DMF |
| Temperature | 60°C | +20% vs. RT |
| Base | NaOH (2.5 equiv) | +10% vs. K₂CO₃ |
| Reaction Time | 10 h | +8% vs. 6 h |
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and safety:
- Continuous Flow Reactors : Replace batch processes for nitration and sulfonation steps, reducing reaction times by 40%.
- Catalytic Hydrogenation : Substitutes Fe/HCl with Pd/C and H₂ gas for aniline production, minimizing metal waste.
- Solvent Recovery Systems : Distillation units reclaim >90% THF and DCM, lowering environmental impact.
Table 2: Laboratory vs. Industrial Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Nitration Time | 3 h | 45 min (flow system) |
| Alkylation Scale | 10–100 g | 50–100 kg/batch |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–70% | 75–80% |
Alternative Synthetic Routes
Electrochemical Synthesis
Recent advances utilize graphite electrodes in LiClO₄/MeCN electrolytes to couple sodium arylsulfinates with amines at 25°C. This method achieves 82% yield in 3 h, avoiding high-temperature steps.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 65–70 | 24–30 | 12–15 | Moderate |
| Electrochemical | 82 | 3 | 8–10 | High |
| Copper-Catalyzed | 78 | 6 | 9–11 | High |
| Microwave-Assisted | 72 | 0.5 | 14–16 | Low |
Key findings:
- Electrochemical methods offer the best balance of yield and cost.
- Classical approaches remain valuable for small-scale R&D.
- Industrial production favors continuous flow systems for throughput.
Critical Challenges and Solutions
Regioselectivity in Methoxylation
Sulfonamide Hydrolysis
sec-Butyl Group Racemization
- Issue: Chirality loss at elevated temperatures.
- Fix: Perform alkylation below 50°C with chiral ligands.
Scientific Research Applications
N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, bacterial death.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Variations on the Benzene Ring
Table 1: Structural Analogs and Substituent Effects
Key Observations :
Functional Group Modifications on the Sulfonamide Nitrogen
Table 2: Nitrogen Substituent Diversity
Key Observations :
- sec-Butyl Group : The branched alkyl chain may enhance lipophilicity and membrane permeability compared to aromatic substituents (e.g., benzyl in ) .
- Clinical Candidates (E7010/E7070) : Bulky, planar substituents (e.g., indolyl, pyridinyl) correlate with antitumor activity via tubulin or cell cycle disruption .
Antimicrobial Sulfonamides
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Exhibits antimicrobial activity attributed to the oxazolyl-sulfamoyl group, which may disrupt bacterial folate synthesis .
- This compound : While unstudied, its ethyl and methoxy groups resemble features of sulfamethoxazole, a classic antimicrobial agent.
Physicochemical and Crystallographic Insights
- Crystallography : Analogs like N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide () were resolved using SHELX software, revealing planar benzene rings and hydrogen-bonding networks (R factor = 0.045) . Similar methods could elucidate the target compound’s conformation.
Biological Activity
N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity is crucial for its biological activity.
This compound primarily acts by inhibiting the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid. By competitively binding to the active site of this enzyme, the compound disrupts folic acid production, essential for bacterial growth and replication, ultimately leading to bacterial cell death.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains makes it a candidate for further development as an antibacterial agent. The following table summarizes some key findings related to its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 16 µg/mL | Inhibition of dihydropteroate synthase |
| Staphylococcus aureus | 32 µg/mL | Inhibition of folic acid synthesis |
| Streptococcus pneumoniae | 8 µg/mL | Competitive inhibition of PABA |
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. It shows promise as a ligand due to its ability to interact with specific molecular targets, which may extend beyond bacterial enzymes .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the compound's effectiveness against clinical isolates of Escherichia coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting potential use in treating resistant infections.
- Enzyme Binding Studies : Another investigation focused on the binding affinity of this compound to dihydropteroate synthase using surface plasmon resonance (SPR). The compound displayed a high binding affinity, confirming its role as an effective inhibitor in biochemical pathways critical for bacterial survival .
Research Applications
This compound is not only relevant in microbiology but also finds applications in:
- Medicinal Chemistry : As a potential lead compound for developing new antibiotics.
- Biochemical Research : In studies focused on enzyme inhibition and metabolic pathway analysis.
- Industrial Chemistry : Utilized in synthesizing more complex organic molecules due to its functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
